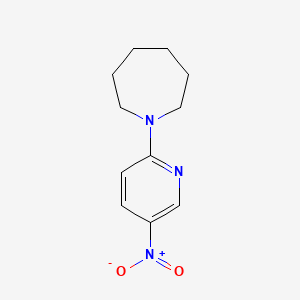
N-(6,8-difluoro-2-methyl-4-quinolinyl)-5-(methoxymethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving “N-(6,8-difluoro-2-methyl-4-quinolinyl)-5-(methoxymethyl)-2-furamide” are not detailed in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6,8-difluoro-2-methyl-4-quinolinyl)-5-(methoxymethyl)-2-furamide” are not detailed in the available sources .Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism
This compound is noted for its role as an orexin receptor antagonist . Orexin receptors are a critical component in the regulation of sleep-wake cycles, and antagonists can be used to treat sleep disorders such as insomnia. The compound’s ability to bind selectively to orexin receptors could make it a valuable tool in neurological research, particularly in understanding and manipulating sleep patterns.
Neurological Disease Research
Due to its interaction with orexin receptors, this compound may have applications in the study of neurological diseases . Diseases such as narcolepsy, which are characterized by excessive daytime sleepiness, could potentially be managed by modulating orexin receptors with this compound.
Endocrinology Studies
The orexin system also plays a role in endocrine functions, including appetite control and energy metabolism . This compound could be used in endocrinological studies to explore the orexin system’s influence on these processes, which could have implications for the treatment of metabolic disorders.
Pharmacological Profiling
As a receptor antagonist, this compound can be used to profile the pharmacological characteristics of orexin receptors . This includes determining the binding affinity, selectivity, and efficacy of orexin receptor ligands, which is essential for drug development.
Behavioral Studies
Compounds that affect the orexin system can alter animal behavior, particularly in response to stress and reward . This compound could be used in behavioral studies to investigate the role of orexin in stress, addiction, and reward-seeking behavior.
Sleep Medicine Development
The selective antagonism of orexin receptors by this compound positions it as a potential candidate for the development of new sleep medicines . By inhibiting orexin receptors, it could help induce sleep in individuals with insomnia without the side effects associated with other sleep medications.
Comparative Biochemistry
This compound can serve as a tool in comparative biochemistry to study the differences in orexin receptor function across different species . Such studies can provide insights into the evolutionary role of the orexin system and its conservation across taxa.
Molecular Modeling
In silico studies, including molecular docking and modeling, can use this compound to simulate its interaction with orexin receptors . This can aid in the design of new compounds with improved efficacy and safety profiles for clinical use.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3/c1-9-5-14(12-6-10(18)7-13(19)16(12)20-9)21-17(22)15-4-3-11(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTCPBLMNQNRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4942458.png)
![5'-benzyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4942459.png)


![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4942486.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)



![N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4942542.png)